(2Z)-6-benzyl-2-(3,4-dimethoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione
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Overview
Description
(2Z)-6-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a dimethoxyphenyl group, and a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE typically involves the cyclocondensation of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with appropriate reagents . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling and disposal of reagents.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethoxyphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2Z)-6-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-6-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- ETHYL (2Z)-2-(3,4-DIMETHOXYBENZYLIDENE)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- (2Z)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE
Uniqueness
(2Z)-6-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE stands out due to its specific substitution pattern and the presence of both benzyl and dimethoxyphenyl groups. These structural features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H20N2O4S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[(3,4-dimethoxyphenyl)methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione |
InChI |
InChI=1S/C23H20N2O4S/c1-14-17(11-15-7-5-4-6-8-15)21(26)24-23-25(14)22(27)20(30-23)13-16-9-10-18(28-2)19(12-16)29-3/h4-10,12-13H,11H2,1-3H3/b20-13- |
InChI Key |
PSSRORUDILOMQR-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=C(C(=O)N=C2N1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/S2)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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